Ethyl Indoline-2-carboxylate chemical properties and structure
Ethyl Indoline-2-carboxylate chemical properties and structure
An In-depth Technical Guide to Ethyl Indoline-2-carboxylate: Properties, Structure, and Synthesis
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold, a saturated bicyclic heterocycle, is a privileged structure in medicinal chemistry and natural product synthesis. It serves as a rigid, three-dimensional bioisostere of various amino acids, such as proline, and is a core component in numerous pharmacologically active compounds.[1][2] Its precursor, the aromatic indole ring system, is also of immense biological importance, found in everything from neurotransmitters to complex alkaloids.[3][4]
This guide focuses on Ethyl Indoline-2-carboxylate, a key chiral building block, by first examining its direct synthetic precursor, Ethyl Indole-2-carboxylate. Understanding the properties, reactivity, and synthesis of the indole ester is fundamental to appreciating the utility and preparation of its indoline counterpart. As a Senior Application Scientist, this document is structured to provide not just data, but the underlying chemical logic and experimental causality essential for researchers, scientists, and drug development professionals.
Part 1: Ethyl 1H-Indole-2-carboxylate - The Aromatic Precursor
Ethyl 1H-indole-2-carboxylate is a stable, crystalline solid that serves as a versatile starting material for a vast array of more complex indole derivatives. Its utility stems from the reactivity of the indole nitrogen, the C3 position, and the ester functionality, which can be independently or sequentially modified.
Nomenclature and Chemical Identifiers
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IUPAC Name: ethyl 1H-indole-2-carboxylate[5]
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Synonyms: 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Ethyl indole-2-carboxylate[5]
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CAS Number: 3770-50-1[5]
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Molecular Formula: C₁₁H₁₁NO₂[5]
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SMILES: CCOC(=O)C1=CC2=CC=CC=C2N1[5]
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification and quality control of the compound in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Weight | 189.21 g/mol | [5] |
| Appearance | Beige or colorless solid | [4][6] |
| Melting Point | 122-125 °C | |
| ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 3.88 (s, 3H, CH₃) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (CH₃) | [3] |
| IR Spectrum (KBr) | Absorption peaks corresponding to N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C bonds. | [7] |
| Mass Spectrum (EI) | Molecular ion (M+) peak at m/z 189, with major fragments at m/z 143 and 115. | [5][8] |
| Note: NMR data shown is for the analogous methyl ester as a representative example; shifts for the ethyl ester will be similar for the indole core with characteristic ethyl group signals. |
Molecular Structure and Crystallography
The structure of Ethyl Indole-2-carboxylate is nearly planar.[4][6] X-ray crystallography studies reveal that in the solid state, molecules form hydrogen-bonded dimers. This interaction occurs between the keto oxygen of the ester on one molecule and the indole N-H group of a neighboring molecule, creating a stable, centrosymmetric ring motif.[6][9] This hydrogen bonding network dictates the crystal packing, which often follows a classic herringbone pattern.[4][9]
Caption: 2D structure of Ethyl 1H-Indole-2-carboxylate.
Synthesis and Experimental Protocols
The preparation of Ethyl Indole-2-carboxylate can be approached from multiple established routes. The choice of method often depends on the availability and cost of starting materials.
Method 1: Fischer Indole Synthesis This is a classic and robust method for forming the indole ring. It involves the acid-catalyzed reaction of a phenylhydrazone with an aldehyde or ketone. For Ethyl Indole-2-carboxylate, ethyl pyruvate phenylhydrazone is the key intermediate.[10] This approach is favored for its reliability and applicability to a wide range of substituted anilines.[10][11]
Method 2: Esterification of Indole-2-carboxylic acid This is a straightforward approach if the corresponding carboxylic acid is readily available. The conversion to the ester is efficient and high-yielding.
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Expert Insight: The use of thionyl chloride (SOCl₂) is a superior choice for this esterification compared to a simple Fischer esterification (acid + alcohol).[4][6] Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then reacts rapidly and irreversibly with ethanol, driving the reaction to completion under mild conditions and avoiding the equilibrium limitations of direct acid-catalyzed esterification.
Protocol: Esterification via Acyl Chloride Intermediate [6]
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Activation: Dissolve Indole-2-carboxylic acid (1.0 eq) in thionyl chloride (excess, ~10-12 eq) at 0 °C with stirring.
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Reaction: Allow the mixture to stir for 1 hour at 0 °C. The carboxylic acid is converted to indole-2-carbonyl chloride.
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Workup (1): Remove the excess thionyl chloride under reduced pressure (rotary evaporation). This step is critical and should be performed in a well-ventilated fume hood.
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Ester Formation: To the resulting oil/solid residue, add absolute ethanol (excess, ~10 eq) at room temperature.
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Reaction: Stir the solution overnight. The acyl chloride reacts with ethanol to form the ethyl ester.
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Isolation: The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol to yield Ethyl 1H-indole-2-carboxylate. Purity can be enhanced by recrystallization from methanol or ethanol.
Chemical Reactivity and Synthetic Utility
Ethyl Indole-2-carboxylate is a hub for synthetic transformations, enabling the creation of diverse molecular libraries.
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N-Alkylation: The indole nitrogen can be deprotonated with a base (e.g., KOH, NaH) and subsequently alkylated with various electrophiles (e.g., allyl bromide, benzyl bromide). This is a primary method for introducing substituents on the nitrogen atom.[3]
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Hydrolysis: The ethyl ester can be easily hydrolyzed back to the parent indole-2-carboxylic acid using a base like potassium hydroxide (KOH) in an aqueous or alcoholic solution.[3][12]
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Hydrazinolysis: Reaction with hydrazine hydrate displaces the ethoxy group to form indole-2-carbohydrazide. This hydrazide is a valuable intermediate for synthesizing heterocyclic systems like thiazoles or for coupling with aldehydes and ketones.[3]
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Electrophilic Substitution: The indole ring is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. This allows for the introduction of various functional groups at this position.[12]
Caption: Key reaction pathways of Ethyl Indole-2-carboxylate.
Part 2: Ethyl Indoline-2-carboxylate - The Chiral Building Block
Reduction of the pyrrole ring of Ethyl Indole-2-carboxylate yields Ethyl Indoline-2-carboxylate. This transformation fundamentally alters the molecule's geometry and electronic properties, converting the planar, aromatic system into a saturated, chiral scaffold.
Nomenclature and Chemical Identifiers
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IUPAC Name: ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate (for the S-enantiomer)[13]
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Synonyms: Ethyl 2,3-dihydro-1H-indole-2-carboxylate, Indoline-2-carboxylic acid ethyl ester[14]
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CAS Number: 50501-07-0 (racemic); 79854-42-5 ((S)-enantiomer hydrochloride)[13][14]
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Molecular Formula: C₁₁H₁₃NO₂[14]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 191.23 g/mol | [14] |
| Appearance | Typically an oil or low-melting solid | - |
| Chirality | Contains a stereocenter at the C2 position | [1][2] |
Molecular Structure
The defining feature of Ethyl Indoline-2-carboxylate is the saturated five-membered ring fused to the benzene ring. This saturation introduces a chiral center at the C2 carbon, making enantiomerically pure forms ((R) and (S)) highly valuable in asymmetric synthesis. The indoline ring is non-planar, adopting a more three-dimensional conformation. This constrained geometry makes it an excellent scaffold for peptidomimetics, where it can mimic the turn of a peptide chain with enhanced stability against proteases.[1]
Caption: 2D structure of Ethyl Indoline-2-carboxylate with chiral center.
Synthesis via Catalytic Hydrogenation
The most direct and common method for preparing Ethyl Indoline-2-carboxylate is the catalytic hydrogenation of Ethyl Indole-2-carboxylate.[1][2] This reaction selectively reduces the double bond within the pyrrole ring without affecting the benzene ring or the ester group.
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Expert Insight (Causality): The choice of catalyst is paramount for achieving high yield and, in cases of substituted indoles, high diastereoselectivity. Rhodium-based catalysts, often with specialized chiral phosphine ligands (e.g., PhTRAP), are highly effective for the asymmetric hydrogenation of indoles, allowing for the synthesis of specific enantiomers of the indoline product.[2] The reaction conditions (pressure, temperature, solvent) are optimized to ensure complete reduction of the pyrrole ring while preventing over-reduction of the benzene ring.
Protocol: General Catalytic Hydrogenation
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Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenator), add Ethyl Indole-2-carboxylate (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst: Add the catalyst (e.g., 5-10 mol% of a Rhodium or Platinum catalyst, such as PtO₂) to the solution.[12]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases (typically several hours to overnight).
-
Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl Indoline-2-carboxylate, which can be purified by column chromatography or distillation.
Caption: Synthetic workflow from indole to indoline via hydrogenation.
Part 3: Applications in Research and Drug Development
The indole and indoline-2-carboxylate frameworks are foundational in the development of new therapeutics.
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Ethyl Indole-2-carboxylate as a Precursor: Derivatives synthesized from this starting material have shown a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[4][6] It is a key reactant for preparing potent and selective inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase, as well as antagonists for the cannabinoid CB1 receptor. Recent work has also focused on developing indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors.[15]
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Ethyl Indoline-2-carboxylate in Peptidomimetics: The chiral, conformationally constrained structure of indoline-2-carboxylic acid (obtained from the ethyl ester) makes it a valuable semi-rigid analog of amino acids like phenylalanine and glutamic acid.[1] Incorporating this scaffold into peptide sequences can enforce specific secondary structures (e.g., turns), increase binding affinity to biological targets, and significantly enhance metabolic stability by making the peptide resistant to degradation by proteases.[1]
Conclusion
Ethyl Indole-2-carboxylate and its saturated analog, Ethyl Indoline-2-carboxylate, represent a synthetically linked pair of high-value chemical scaffolds. The former is an aromatic, planar, and highly versatile intermediate amenable to a wide range of functionalization reactions. Through a straightforward yet powerful catalytic hydrogenation, it is transformed into the latter—a chiral, three-dimensional building block prized for its use in constructing conformationally constrained molecules and peptidomimetics. A thorough understanding of the properties, structure, and reactivity of both compounds is essential for scientists aiming to leverage their unique attributes in the fields of organic synthesis, drug discovery, and materials science.
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